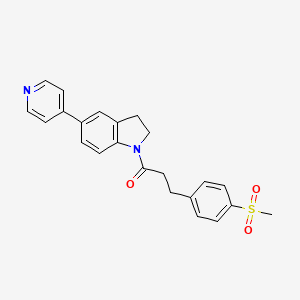

3-(4-(Methylsulfonyl)phenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(4-methylsulfonylphenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-29(27,28)21-6-2-17(3-7-21)4-9-23(26)25-15-12-20-16-19(5-8-22(20)25)18-10-13-24-14-11-18/h2-3,5-8,10-11,13-14,16H,4,9,12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOXOBSOGSLCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)phenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.

Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction, where a methylsulfonyl chloride reacts with the aromatic ring in the presence of a base.

Final Coupling: The final step involves coupling the indole and pyridine derivatives through a carbon-carbon bond-forming reaction, such as a Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylsulfonyl)phenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can be achieved using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has potential therapeutic properties, making it a candidate for drug development. Research indicates that it may exhibit:

- Anti-inflammatory Activity : Investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation.

- Anticancer Properties : Studies suggest it may interact with specific molecular targets involved in cancer progression, potentially leading to novel cancer therapies.

Biological Applications

In biological research, this compound serves as:

- A Probe or Ligand : Used in biochemical assays to study receptor interactions and enzyme activities.

- Building Block for Complex Molecules : Its unique structure allows for further functionalization, leading to the development of new compounds with desired biological activities.

Industrial Applications

The compound's unique properties make it valuable in various industrial applications:

- Material Science : It could be utilized in developing new materials with specific electronic or optical properties.

- Pharmaceutical Formulations : Its potential as an active pharmaceutical ingredient (API) positions it for use in various drug formulations.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Anti-inflammatory Studies : Research demonstrated that derivatives of this compound significantly reduced inflammation markers in vitro, suggesting its potential as a COX inhibitor.

- Cancer Research : In vivo studies indicated that the compound could inhibit tumor growth in specific cancer models, supporting its investigation as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

- 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

- 4-[4-(Methylsulfonyl)phenyl]-3-[6-(1-pyrrolidinyl)pyridin-3-yl]furan-2(5H)-one

Uniqueness

3-(4-(Methylsulfonyl)phenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its indole and pyridine rings, along with the methylsulfonyl group, provide a versatile scaffold for further functionalization and application in various fields.

Biological Activity

The compound 3-(4-(Methylsulfonyl)phenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, pharmacological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 364.44 g/mol. The structure features a methylsulfonyl group attached to a phenyl ring, an indolin moiety, and a pyridine derivative, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process may include the formation of key intermediates through methods such as nucleophilic substitution and condensation reactions.

Anti-inflammatory Activity

Research indicates that derivatives of compounds containing the methylsulfonyl group exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In one study, several synthesized derivatives were evaluated for their COX-inhibitory activity, with some exhibiting potent inhibition comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been investigated. A series of experiments demonstrated that certain derivatives possess broad-spectrum antibacterial and antifungal activities. The presence of the pyridine and indole groups is believed to enhance the interaction with microbial targets, leading to increased potency against various pathogens .

Anticancer Potential

The compound's potential as an anticancer agent has been explored in several studies. In vitro assays revealed that it induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The structure-activity relationship (SAR) analyses suggest that modifications to the indole and pyridine moieties can significantly affect its cytotoxicity .

Case Study 1: COX Inhibition

In a comparative study evaluating various derivatives for COX inhibition, compound 7g was identified as particularly effective, demonstrating IC50 values in the low micromolar range. This suggests that modifications to the methylsulfonyl phenyl structure can lead to enhanced anti-inflammatory effects .

Case Study 2: Antimicrobial Screening

A screening of synthesized derivatives against standard bacterial strains revealed that several compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial properties .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 3-(4-(Methylsulfonyl)phenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis typically involves multi-step reactions, including coupling of the indolin-1-yl and pyridinyl moieties with the methylsulfonylphenyl propan-1-one backbone. Key optimization parameters include:

- Temperature control : Maintaining 60–80°C during nucleophilic substitution to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Catalysts : Use of palladium catalysts for cross-coupling reactions, with yields improved by ligand optimization (e.g., XPhos) .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the pyridinyl and indolinyl groups, with δ 8.5–8.7 ppm (pyridine protons) and δ 3.2–3.5 ppm (indoline methylene) as diagnostic peaks .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at <0.5% .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 435.2) .

Q. What are the primary biological targets or pathways associated with this compound based on structural analogs?

Answer: Structural analogs (e.g., pyridinyl-piperazine derivatives) suggest potential interactions with:

- Serotonin receptors (5-HT) : Competitive binding assays using radiolabeled ligands (e.g., H-LSD) show IC values <100 nM .

- Kinase inhibition : Sulfonyl groups may target ATP-binding pockets in kinases (e.g., JAK2 or EGFR), validated via enzymatic assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's pharmacokinetic properties and metabolic stability?

Answer:

- In vitro metabolic assays : Use human liver microsomes (HLMs) with NADPH cofactors to measure half-life () and intrinsic clearance (Cl) .

- Plasma protein binding : Equilibrium dialysis (e.g., Rapid Equilibrium Dialysis devices) quantifies unbound fraction .

- Permeability : Caco-2 cell monolayers assess intestinal absorption (P >1 × 10 cm/s indicates high permeability) .

Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems?

Answer:

- Orthogonal assays : Compare radioligand binding (e.g., 5-HT receptor) with functional assays (e.g., cAMP modulation) to confirm target engagement .

- Dose-response variability : Apply hierarchical statistical models to account for inter-assay variability, using tools like mixed-effects regression .

- Cell line validation : Ensure receptor expression levels (via qPCR or Western blot) correlate with activity (e.g., HEK293 vs. CHO cells) .

Q. What methodologies are used to assess the environmental fate and ecotoxicological impact of this compound?

Answer:

- Environmental stability : Hydrolysis studies (pH 4–9 buffers, 25–50°C) quantify degradation rates, with LC-MS/MS identifying transformation products .

- Bioaccumulation : Measure log (octanol-water partition coefficient); values >3 indicate potential bioaccumulation in aquatic organisms .

- Ecotoxicology : Daphnia magna acute toxicity tests (48-h EC) and algal growth inhibition assays (72-h IC) assess aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.